![molecular formula C8H9ClO2S B097476 4-Ethylbenzenesulfonyl chloride CAS No. 16712-69-9](/img/structure/B97476.png)
4-Ethylbenzenesulfonyl chloride
Overview
Description
4-Ethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H9ClO2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 4-Ethylbenzenesulfonyl chloride consists of an ethyl group attached to a benzene ring, which is further connected to a sulfonyl chloride group . The InChI code for the compound isInChI=1S/C8H9ClO2S/c1-2-7-3-5-8 (6-4-7)12 (9,10)11/h3-6H,2H2,1H3
. Physical And Chemical Properties Analysis
4-Ethylbenzenesulfonyl chloride is a liquid at 20 degrees Celsius . It has a molecular weight of 204.67 g/mol . The compound has a flash point of 122 °C, a specific gravity of 1.28, and a refractive index of 1.55 .Scientific Research Applications
Organic Synthesis
4-Ethylbenzenesulfonyl chloride is a versatile reagent in organic synthesis . It acts as a sulfonylating agent to introduce the sulfonyl group into organic molecules, which is a crucial step in synthesizing sulfones, a class of compounds known for their utility in creating complex chemical structures. This reactivity is particularly valuable in the synthesis of heterocyclic compounds , which are core structures in many pharmaceuticals .
Pharmaceutical Industry
In the pharmaceutical industry , 4-Ethylbenzenesulfonyl chloride serves as an intermediate in the production of various drugs. It is used to synthesize sulfonyl derivatives that exhibit therapeutic properties, such as diuretics , antibacterial , and antidiabetic agents . Its role in drug design and development is pivotal due to its ability to modify pharmacokinetic profiles and enhance the efficacy of active pharmaceutical ingredients .
Agrochemicals
The compound finds application in the agrochemical sector as well. It is involved in the synthesis of sulfonylurea herbicides , which are effective in controlling a wide range of plant pests. These herbicides function by inhibiting the plant enzyme acetolactate synthase, crucial for the synthesis of essential amino acids, leading to the cessation of plant growth .
Dyestuff Field
In the dyestuff field , 4-Ethylbenzenesulfonyl chloride is used to produce sulfonamide-based dyes . These dyes have applications in coloring textiles, leathers, and inks. The introduction of the sulfonyl group enhances the dye’s affinity for fabrics, improving the durability and intensity of the color .
Material Science
Material science: benefits from the use of 4-Ethylbenzenesulfonyl chloride in the creation of polymer additives . These additives improve the properties of polymers, such as thermal stability, mechanical strength, and resistance to degradation. It is particularly useful in the synthesis of flame retardants for plastics, enhancing safety standards in various applications .
Analytical Chemistry
In analytical chemistry , 4-Ethylbenzenesulfonyl chloride is utilized as a derivatization agent for the quantitative analysis of amines . By reacting with amines, it forms sulfonamides, which can be easily detected and quantified using techniques like high-performance liquid chromatography (HPLC) , aiding in the accurate measurement of these compounds in complex mixtures .
Environmental Science
The environmental science domain uses 4-Ethylbenzenesulfonyl chloride in research related to soil remediation . It is part of the synthesis of compounds that can extract heavy metals from contaminated soils, thus playing a role in environmental clean-up efforts .
Biochemistry
Lastly, in biochemistry , this chemical is used in the study of protein modifications . It helps in the identification and characterization of protein sulfenylation, a post-translational modification where a sulfur atom is covalently attached to a protein, which is significant in understanding protein functions and interactions .
Safety and Hazards
4-Ethylbenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
4-Ethylbenzenesulfonyl chloride is an organic chemical compound with the molecular formula C8H9ClO2S . It is primarily used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields
Action Environment
4-Ethylbenzenesulfonyl chloride is sensitive to moisture and should be stored under dry inert gas . It reacts with water and is soluble in ethanol, acetone, and toluene . Environmental factors such as humidity and the presence of water can influence its reactivity, stability, and efficacy.
properties
IUPAC Name |
4-ethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFLXDRFOQEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341198 | |
Record name | 4-Ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16712-69-9 | |
Record name | 4-Ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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